An In-depth Technical Guide to 5-Chloro-7-methoxy-2,3-dihydro-1H-inden-1-one
An In-depth Technical Guide to 5-Chloro-7-methoxy-2,3-dihydro-1H-inden-1-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical entity 5-Chloro-7-methoxy-2,3-dihydro-1H-inden-1-one. The indanone scaffold is a privileged structure in medicinal chemistry, serving as a cornerstone for a variety of biologically active compounds. This document consolidates the known chemical and physical properties of the title compound, outlines a probable synthetic route based on established chemical principles, and discusses its potential applications in research and drug development. While specific experimental data for this particular derivative is limited in publicly accessible literature, this guide leverages data from structurally related analogs to provide a robust predictive characterization.
Molecular Structure and Chemical Identity
5-Chloro-7-methoxy-2,3-dihydro-1H-inden-1-one is a substituted indanone, a class of compounds characterized by a fused benzene and cyclopentanone ring system. The precise arrangement of the chloro and methoxy substituents on the aromatic ring is critical to its chemical properties and potential biological activity.
Chemical Structure:
Figure 1: Chemical structure of 5-Chloro-7-methoxy-2,3-dihydro-1H-inden-1-one.
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | 5-chloro-7-methoxy-2,3-dihydro-1H-inden-1-one |
| CAS Number | 1273676-14-4 |
| Molecular Formula | C₁₀H₉ClO₂ |
| Molecular Weight | 196.63 g/mol |
| Canonical SMILES | COC1=CC(Cl)=CC2=C1C(=O)CC2 |
Synthesis Pathway: A Mechanistic Approach
The likely precursor for this cyclization would be 3-(3-chloro-5-methoxyphenyl)propanoic acid . The presence of the electron-donating methoxy group and the electron-withdrawing, yet ortho-para directing, chloro group on the aromatic ring will influence the regioselectivity of the cyclization.
Figure 2: Proposed two-step synthesis of 5-Chloro-7-methoxy-2,3-dihydro-1H-inden-1-one.
Proposed Experimental Protocol:
Step 1: Synthesis of 3-(3-chloro-5-methoxyphenyl)propanoyl chloride
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To a round-bottom flask charged with 3-(3-chloro-5-methoxyphenyl)propanoic acid (1.0 eq), add thionyl chloride (SOCl₂, 2.0 eq) under an inert atmosphere (e.g., nitrogen or argon).
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Optionally, a catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.
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The reaction mixture is typically stirred at room temperature or gently heated (e.g., to 40-50 °C) for 2-4 hours, or until the evolution of HCl and SO₂ gas ceases.
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The excess thionyl chloride is removed under reduced pressure to yield the crude acyl chloride, which is often used in the next step without further purification.
Step 2: Intramolecular Friedel-Crafts Acylation
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A separate, dry round-bottom flask is charged with a Lewis acid, such as anhydrous aluminum chloride (AlCl₃, 1.1-1.5 eq), and a suitable anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane).
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The flask is cooled in an ice bath (0 °C).
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The crude 3-(3-chloro-5-methoxyphenyl)propanoyl chloride, dissolved in the same anhydrous solvent, is added dropwise to the stirred suspension of the Lewis acid.
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After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours (monitoring by TLC is recommended).
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Upon completion, the reaction is quenched by carefully pouring the mixture into crushed ice and concentrated hydrochloric acid.
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The organic layer is separated, and the aqueous layer is extracted with the solvent.
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The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.
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The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure 5-Chloro-7-methoxy-2,3-dihydro-1H-inden-1-one.
Physicochemical and Spectroscopic Characterization
While experimental spectral data for 5-Chloro-7-methoxy-2,3-dihydro-1H-inden-1-one is not widely published, a predictive analysis based on its structure and data from similar compounds can provide valuable insights for characterization.
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value |
| Melting Point | Solid at room temperature |
| Boiling Point | > 250 °C at 760 mmHg |
| LogP | ~2.5 - 3.0 |
| Solubility | Soluble in common organic solvents (e.g., CH₂Cl₂, CHCl₃, EtOAc, Acetone); Insoluble in water. |
Expected Spectroscopic Data:
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¹H NMR (Proton Nuclear Magnetic Resonance):
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Aromatic Protons: Two singlets or narrow doublets are expected in the aromatic region (δ 6.5-7.5 ppm), corresponding to the two protons on the benzene ring.
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Aliphatic Protons: Two methylene groups of the cyclopentanone ring will likely appear as triplets or multiplets in the regions of δ 2.5-2.8 ppm and δ 3.0-3.3 ppm.
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Methoxy Protons: A sharp singlet corresponding to the three protons of the methoxy group is expected around δ 3.8-4.0 ppm.
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
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Carbonyl Carbon: A peak in the downfield region, characteristic of a ketone, is expected around δ 195-205 ppm.
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Aromatic Carbons: Multiple peaks are anticipated in the aromatic region (δ 110-160 ppm), including carbons attached to the chloro, methoxy, and carbonyl groups, as well as unsubstituted aromatic carbons.
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Aliphatic Carbons: Two peaks corresponding to the methylene carbons of the cyclopentanone ring are expected in the range of δ 25-40 ppm.
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Methoxy Carbon: A peak for the methoxy carbon should appear around δ 55-60 ppm.
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IR (Infrared) Spectroscopy:
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A strong absorption band characteristic of the C=O stretch of the ketone is expected in the range of 1690-1720 cm⁻¹.
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C-H stretching vibrations for the aromatic and aliphatic protons will be observed around 2850-3100 cm⁻¹.
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C-O stretching of the methoxy group will likely appear in the 1000-1300 cm⁻¹ region.
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C-Cl stretching vibrations are typically found in the fingerprint region (600-800 cm⁻¹).
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Mass Spectrometry (MS):
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The molecular ion peak (M⁺) should be observed at m/z 196, with a characteristic M+2 peak at m/z 198 (approximately one-third the intensity of the M⁺ peak) due to the presence of the ³⁷Cl isotope.
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Common fragmentation patterns would likely involve the loss of CO (28 Da) and CH₃ (15 Da).
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Potential Applications in Research and Development
The indanone scaffold is a versatile building block in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, antiviral, anticancer, and neuroprotective properties.[2]
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Intermediate for Complex Molecules: 5-Chloro-7-methoxy-2,3-dihydro-1H-inden-1-one is primarily utilized as an intermediate in the synthesis of more complex molecules. Its functional groups—the ketone, the chloro substituent, and the methoxy group—provide multiple points for further chemical modification. For instance, the ketone can be a handle for aldol condensations, reductions to the corresponding alcohol, or reductive aminations.
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Scaffold for Bioactive Compounds: Substituted indanones are known to be key intermediates in the synthesis of agrochemicals, such as insecticides. For example, 5-chloro-1-indanone derivatives are precursors to insecticides like indoxacarb.[3] The specific substitution pattern of 5-chloro-7-methoxy-2,3-dihydro-1H-inden-1-one may offer a unique steric and electronic profile for the development of novel agrochemicals.
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Probe for Structure-Activity Relationship (SAR) Studies: In drug discovery programs targeting enzymes or receptors, this compound could serve as a valuable tool in SAR studies. The chloro and methoxy groups can be systematically varied to probe their influence on binding affinity and biological activity. The interplay between the electron-withdrawing nature of the chlorine and the electron-donating and hydrogen-bond accepting capability of the methoxy group can significantly impact molecular interactions.
Safety and Handling
As with any research chemical, 5-Chloro-7-methoxy-2,3-dihydro-1H-inden-1-one should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
5-Chloro-7-methoxy-2,3-dihydro-1H-inden-1-one represents a valuable, albeit not extensively studied, member of the indanone family. Its chemical structure suggests significant potential as a versatile intermediate for the synthesis of more complex and potentially bioactive molecules. While a detailed body of experimental data for this specific compound is yet to be established in the public domain, this guide provides a solid foundation for researchers and drug development professionals by outlining its chemical identity, a robust synthetic strategy, and its likely physicochemical and spectroscopic properties. Further investigation into the reactivity and biological profile of this compound is warranted and could unveil novel applications in medicinal chemistry and materials science.
References
- Zhang, L., Zhang, J., & Sun, D. (2012). Improved Preparation of 5-Chloro-2-methoxycarbonyl-1-indanone for Total Synthesis of Indoxacarb. Asian Journal of Chemistry, 24(3), 1413-1414.
- BenchChem. (2025). The Synthesis of 1-Indanones via Intramolecular Cyclization: A Technical Guide.
- Ciesielska, A., et al. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 451–494.
